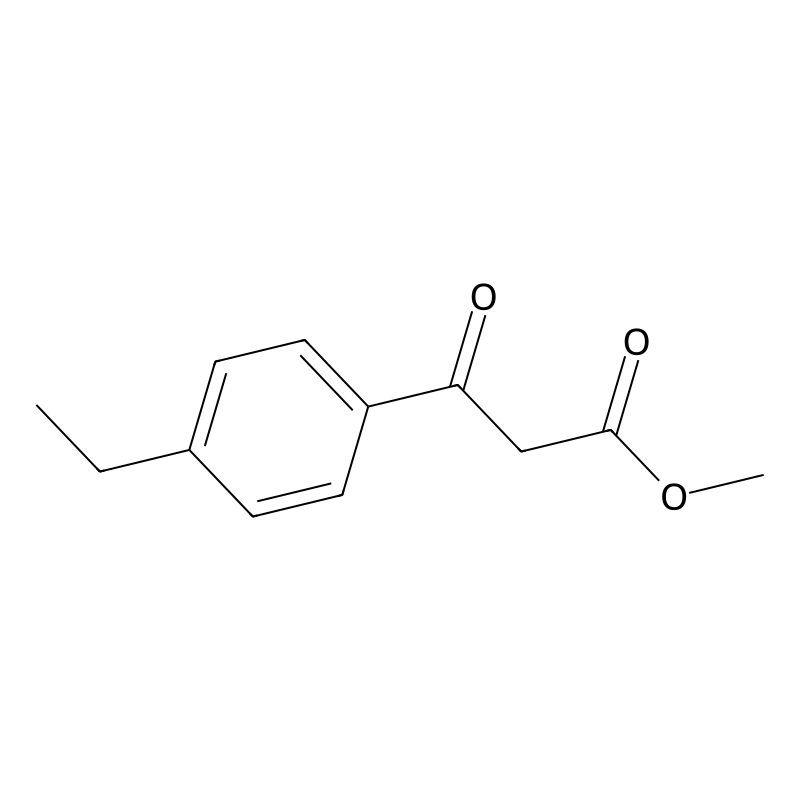

Methyl 3-(4-ethylphenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-(4-ethylphenyl)-3-oxopropanoate is an organic compound characterized by its ester functional group and a unique phenyl substitution. The molecular formula is CHO, and it features a 4-ethylphenyl group attached to a 3-oxopropanoate moiety. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential reactivity and biological activity.

- Oxidation: The compound can be oxidized to yield 3-(4-ethylphenyl)-3-oxopropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to produce 3-(4-ethylphenyl)-3-hydroxypropanoate utilizing reducing agents like lithium aluminum hydride.

- Substitution: The ester group can undergo nucleophilic substitution, where the methoxy group is replaced by various nucleophiles, including amines or thiols, in the presence of a base.

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be synthesized through various routes:

- Esterification: A common method involves the esterification of 3-(4-ethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.

- Claisen Condensation: Another synthetic route includes the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde, followed by esterification with methanol. This method requires a strong base such as sodium ethoxide to facilitate the condensation.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing catalysts to accelerate reactions.

Methyl 3-(4-ethylphenyl)-3-oxopropanoate has potential applications in several areas:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.

- Chemical Research: The compound can be used as a probe in studies involving enzyme-catalyzed reactions and in the exploration of reaction mechanisms.

The interaction studies of methyl 3-(4-ethylphenyl)-3-oxopropanoate focus on its reactivity with biological targets such as enzymes and receptors. The ester group is typically the reactive site that undergoes hydrolysis or substitution, leading to the release of biologically active carboxylic acids or alcohols. Further research is needed to identify specific molecular pathways and targets involved in its biological activity.

Similar Compounds: Comparison

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be compared with other phenylpropanoate derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-phenylpropanoate | Lacks ethyl group on phenyl ring | Different reactivity and biological activity |

| Methyl 3-(4-methylphenyl)-3-oxopropanoate | Contains a methyl group instead of an ethyl group | Influences chemical and physical properties |

| Ethyl 3-(4-ethylphenyl)-3-oxopropanoate | Ethyl ester group instead of methyl | Affects reactivity and solubility |

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Contains a methoxy group on the phenyl ring | Alters electron density and reactivity |

These comparisons highlight the uniqueness of methyl 3-(4-ethylphenyl)-3-oxopropanoate due to its specific substitution pattern, which affects its chemical behavior and potential applications.